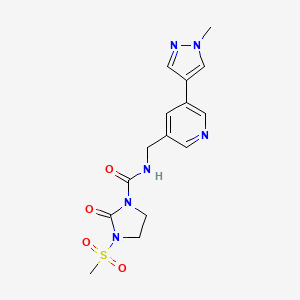

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide” is a chemical compound that has been evaluated for its potency and selectivity . It is available from certain chemical suppliers.

Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions. For example, a related compound was synthesized from 1-methyl-1H-pyrazol-4-amine via reaction with formic acid . Another synthesis involved the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds can be complex and varied. For example, one reaction involved the displacement of a sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Researchers have developed a novel pre-emergence herbicide called pyroxasulfone based on this core structure. Pyroxasulfone exhibits excellent herbicidal activity against both grass weeds and small-seeded broadleaf weeds under upland conditions. Importantly, it shows no phytotoxicity against crops such as corn, soybeans, and wheat .

Crop Safety Enhancement

Pyroxasulfone’s physicochemical properties have been optimized to enhance its herbicidal activities while maintaining crop safety. This compound provides an effective solution for weed control in agricultural settings, particularly during the pre-emergence stage .

Soil Persistence

Unlike traditional thiocarbamate herbicides, which rapidly conjugate with glutathione and decompose in soil, pyroxasulfone’s 4,5-dihydro-1,2-oxazole ring prevents such conjugation. This structural modification contributes to its stability and persistence in soil, ensuring prolonged herbicidal efficacy .

Broad-Spectrum Weed Control

Pyroxasulfone targets both grass and broadleaf weeds, making it a versatile herbicide. Its effectiveness against various weed species contributes to sustainable crop production and weed management .

Pre-Emergence Application

Researchers have focused on pre-emergence application, where pyroxasulfone is applied before weed emergence. This approach minimizes competition between weeds and crops, leading to improved crop yields .

Application in Corn, Soybeans, and Wheat

Pyroxasulfone has demonstrated safety for major crops such as corn, soybeans, and wheat. Its selective action against weeds without harming crops makes it a valuable tool for modern agriculture .

Eigenschaften

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O4S/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-14(22)20-3-4-21(15(20)23)26(2,24)25/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAWDPWOYYGPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)

![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)

![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)

![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)

![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)

![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)

![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)